molecular formula C9H10O3 B1270345 (R)-2-Hydroxy-2-phenylpropanoic acid CAS No. 3966-30-1

(R)-2-Hydroxy-2-phenylpropanoic acid

Cat. No.: B1270345
CAS No.: 3966-30-1
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-SECBINFHSA-N
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Description

(R)-2-Hydroxy-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemo-enzymatic Synthesis : Zhao et al. (2014) described a chemo-enzymatic method for preparing chiral hydroxy acids, including (R)-2-Hydroxy-2-phenylpropanoic acid. This process uses Porcine pancreas lipase as a biocatalyst, offering an efficient way to produce chiral compounds used in pharmaceuticals (Zhao, Ma, Fu, & Zhang, 2014).

  • Resolution and Absolute Configuration Assignment : Drewes et al. (1992) achieved the resolution and assignment of absolute configuration of related compounds, contributing to the understanding of their stereochemistry, crucial for their application in synthesizing optically active compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Optical Resolution and Synthesis : Shiraiwa et al. (2003, 2002) conducted studies on optical resolution and synthesis of amino hydroxy acids, which are structurally similar to this compound. Their research provides insights into the production of optically active compounds from racemic mixtures, relevant for pharmaceutical synthesis (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003), (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).

  • Enantioselective Metabolism : Ishida & Matsumoto (1992) explored the enantioselective metabolism of compounds related to this compound. Their findings contribute to understanding the metabolic pathways of such compounds in biological systems (Ishida & Matsumoto, 1992).

  • Enantioselective Synthesis using Microbial Cells : Mitsukura, Yoshida, & Nagasawa (2002) described a method for synthesizing (R)-2-Phenylpropanoic acid from its racemate using microbial cells. This approach highlights the potential of biocatalysis in producing chiral compounds (Mitsukura, Yoshida, & Nagasawa, 2002).

  • Asymmetric Synthesis and Catalysis : Various studies, including those by Omote et al. (2006), Avenoza et al. (2000), and Toukoniitty et al. (2004), have focused on asymmetric synthesis and catalysis. These research efforts contribute to the development of methods to synthesize chiral compounds, including those structurally related to this compound, which are important in pharmaceutical and fine chemical industries (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006), (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000), (Toukoniitty, Busygin, Leino, & Murzin, 2004).

  • Role in Biosynthesis of Other Compounds : Jarvis, Schaaf, & Oldham (2000) investigated the role of 3-hydroxy-3-phenylpropanoic acid, a compound related to this compound, in the biosynthesis of benzoic and salicylic acids in plants. This study provides insight into the metabolic pathways of phenolic compounds in plants (Jarvis, Schaaf, & Oldham, 2000).

  • Synthesis of Chiral HIV Protease Inhibitor Component : Kajiro, Mitamura, Mori, & Hiyama (1999) described the synthesis of a key component of an HIV protease inhibitor using (R)-2-hydroxy-1-indanone, which is structurally related to this compound. This work highlights the application of chiral compounds in developing antiviral drugs (Kajiro, Mitamura, Mori, & Hiyama, 1999).

Biochemical Analysis

Biochemical Properties

®-2-Hydroxy-2-phenylpropanoic acid plays a crucial role in several biochemical reactions. It is involved in the mandelate pathway, where it acts as a substrate for enzymes such as mandelate racemase and mandelate dehydrogenase . Mandelate racemase interconverts the two enantiomers of mandelic acid, while mandelate dehydrogenase catalyzes the oxidation of mandelic acid to phenylglyoxylic acid. Additionally, ®-2-Hydroxy-2-phenylpropanoic acid interacts with various proteins and biomolecules, influencing their structure and function. These interactions are essential for the compound’s role in metabolic processes and its therapeutic applications.

Cellular Effects

®-2-Hydroxy-2-phenylpropanoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, mandelic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis. These effects contribute to the compound’s potential therapeutic benefits, including its use in treating skin conditions and as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of ®-2-Hydroxy-2-phenylpropanoic acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, mandelic acid binds to specific enzymes, altering their activity and thereby influencing metabolic pathways . It also modulates gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-2-phenylpropanoic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that mandelic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to mandelic acid has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation. These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ®-2-Hydroxy-2-phenylpropanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, mandelic acid can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosage optimization in both research and therapeutic contexts.

Metabolic Pathways

®-2-Hydroxy-2-phenylpropanoic acid is involved in several metabolic pathways, including the mandelate pathway and the tricarboxylic acid cycle . In the mandelate pathway, mandelic acid is converted to phenylglyoxylic acid by mandelate dehydrogenase. This conversion is essential for the compound’s role in cellular metabolism and its therapeutic applications. Additionally, mandelic acid interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for the compound’s biological activity and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of ®-2-Hydroxy-2-phenylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of mandelic acid across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of mandelic acid is influenced by factors such as tissue permeability and the presence of binding proteins. These factors are important for understanding the compound’s pharmacokinetics and its therapeutic potential.

Subcellular Localization

The subcellular localization of ®-2-Hydroxy-2-phenylpropanoic acid is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules. Additionally, mandelic acid can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms are critical for the compound’s biological activity and its potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3966-30-1
Record name Atrolactic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATROLACTIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
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Synthesis routes and methods II

Procedure details

The analysis of phenyllactic acid was initially plagued with the same problems discussed for phenylglycine and 2-chloromandelic acid. However, in this case, adjustment of the solvent concentration in the nonchiral HPLC method led to a shift in the retention time of the acid, so that it no longer coeluted with the cell lysate peak. Following this, no problems were encountered with either the nonchiral or chiral methods. Representative nonchiral chromatograms of the product (1.9 min) and cyanohydrin substrate (3.7 min) are shown in FIG. 8A, while the chiral analysis of the acid is shown in FIG. 8B, with the L-enantiomer eluting at 2 min and the opposite enantiomer at 6 min.
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Synthesis routes and methods III

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (R)-2-Hydroxy-2-phenylpropanoic acid formed in the metabolism of cumene?

A1: The study by Ishida et al. [] demonstrates that this compound is formed as a metabolite of cumene (isopropylbenzene) in rabbits. The metabolic pathway involves two main steps:

  1. Preferential ω-hydroxylation: Cumene undergoes initial oxidation, preferentially at the pro-S methyl group. This leads to the formation of (R)-(-)-2-phenyl-1-propanol as the major enantiomer [].
  2. Stereochemical inversion: (R)-(-)-2-phenyl-1-propanol is further oxidized, resulting in a stereochemical inversion to form (S)-(+)-2-phenylpropanoic acid. Interestingly, a portion of the (R)-(-)-2-phenyl-1-propanol does not undergo this inversion, remaining as (R)-(-)-2-Hydroxy-2-phenylpropanoic acid [].

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